1H-Imidazole, 2,3-dihydro-1,3-dimethyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118450-60-5 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
1,3-dimethyl-2H-imidazole |
InChI |
InChI=1S/C5H10N2/c1-6-3-4-7(2)5-6/h3-4H,5H2,1-2H3 |
InChI Key |
SWWCIHVYFYTXDK-UHFFFAOYSA-N |
SMILES |
CN1CN(C=C1)C |
Canonical SMILES |
CN1CN(C=C1)C |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1h Imidazole, 2,3 Dihydro 1,3 Dimethyl and Its Derivatives
Direct Synthesis Methodologies
The construction of the imidazole (B134444) ring is a foundational aspect of organic synthesis, with numerous strategies developed to afford substituted imidazoles. These methods range from multi-component reactions that build the ring in a single step to cyclization reactions of pre-functionalized precursors.
Multi-component Reactions for Imidazole Ring Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot fashion. bohrium.com The Debus-Radziszewski imidazole synthesis stands as a classic example, involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form the imidazole ring. wikipedia.org A modification of this reaction, substituting one equivalent of ammonia with an amine, provides a direct route to N-substituted imidazoles. wikipedia.org
Modern advancements in MCRs have expanded the synthetic toolkit for imidazole derivatives. These reactions often proceed under mild conditions and can be catalyzed by various agents, including Brønsted acids or metal catalysts. bohrium.com For instance, a three-component condensation of 2-unsubstituted imidazole N-oxides, 3-ketonitriles, and aldehydes can proceed under catalyst-free conditions. researchgate.net Another approach involves a four-component, one-pot condensation of 1,2-diketones, aryl aldehydes, ammonium (B1175870) acetate, and substituted aromatic amines, often facilitated by a solid-supported acid catalyst. researchgate.net The versatility of MCRs allows for the generation of a diverse library of imidazole-containing molecules, which is particularly valuable in drug discovery. bohrium.comresearchgate.net
Table 1: Examples of Multi-component Reactions for Imidazole Synthesis
| Reaction Name/Type | Reactants | Key Features |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Classic method for imidazole formation. wikipedia.org |
| Four-Component Condensation | 1,2-Diketone, Aryl Aldehyde, Ammonium Acetate, Amine | Efficient, one-pot synthesis of tetrasubstituted imidazoles. researchgate.net |
| Phospha-münchnone Cycloaddition | Imine, Acid Chloride, N-nosyl Imine/Nitrile | Metal-free, one-pot synthesis of highly substituted and polycyclic imidazoles. acs.org |
| Acid-Promoted MCR | Diphenylacetylene, Benzaldehyde, Ammonium Acetate | Metal-free route to tri- and tetrasubstituted imidazoles. acs.org |
Cyclization Reactions and Precursor Transformations
Cyclization reactions of linear precursors are a cornerstone of heterocyclic synthesis. For imidazoles, this often involves the formation of key C-N and C-C bonds to close the five-membered ring. A variety of substrates and catalysts can be employed to achieve this transformation.
Palladium-catalyzed decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles provides a novel, one-pot method for assembling multiply substituted imidazoles. acs.org Iodine-promoted cyclization reactions have also emerged as a powerful tool, where molecular iodine can act as both an iodinating and oxidizing agent in a metal-free environment. acs.org This methodology has been successfully applied to the synthesis of diverse substituted imidazoles from simple substrates with a broad substrate scope. acs.org
Furthermore, transition metals like copper and gold play a significant role in catalyzing the cyclization of alkynes with nitrogen-containing compounds to furnish imidazoles. chim.it For example, copper salts can catalyze the reaction of terminal alkynes with amidines in the presence of an oxidant. organic-chemistry.org Gold catalysts, on the other hand, are effective in activating carbon-carbon triple bonds for nucleophilic attack by nitrogen, leading to the formation of the imidazole ring. chim.it
Specific Preparative Routes to 1,3-Dimethylimidazolium (B1194174) Iodide and Derivatives
1,3-Dimethylimidazolium iodide is a key precursor for the generation of 1,3-dimethylimidazol-2-ylidene (B1247496), a widely used N-heterocyclic carbene. The synthesis of this ionic liquid is typically achieved through the quaternization of a suitable imidazole derivative.
A common and straightforward method involves the reaction of 1-methylimidazole (B24206) with methyl iodide. orgsyn.org This SN2 reaction is often carried out in a suitable solvent like acetonitrile (B52724) or tetrahydrofuran, sometimes under reflux conditions, to afford the desired 1,3-dimethylimidazolium iodide in good yields. evitachem.comchemicalbook.com An alternative approach involves a metathesis reaction between 1,3-dimethylimidazolium chloride and sodium iodide. evitachem.com
The resulting 1,3-dimethylimidazolium iodide serves as a versatile starting material for further derivatization. For instance, it can be coupled with other molecules, such as 1-azido-4-nitrobenzene, to synthesize triazene (B1217601) derivatives. evitachem.com It can also undergo electrophilic iodination at the C2 position of the imidazole ring to form 1,3-dimethyl-2-iodoimidazolium iodide. evitachem.com
Synthesis of Dihydroimidazole (B8729859) Derivatives
Dihydroimidazole derivatives, particularly imidazolinium salts, are crucial precursors for saturated N-heterocyclic carbenes (NHCs), which exhibit different electronic and steric properties compared to their unsaturated counterparts.
Formation of N-Heterocyclic Carbene (NHC) Precursors
The synthesis of imidazolinium salts, the direct precursors to saturated NHCs, typically involves the cyclization of N,N'-dialkylethylenediamines with a one-carbon source. Triethyl orthoformate is a commonly used reagent for this purpose, often under microwave irradiation for efficient and rapid synthesis. rsc.orgbeilstein-journals.org Another strategy involves the reaction of a glyoxal (B1671930) with two equivalents of a primary amine, followed by reduction of the resulting diimine to a diamine, which is then cyclized. beilstein-journals.org
For the synthesis of the unsaturated imidazolium (B1220033) NHC precursors, such as 1,3-dimethylimidazolium salts, the direct alkylation of an imidazole derivative is the most common route, as detailed in section 2.1.3. rsc.org These azolium salts can then be deprotonated using a strong base to generate the free carbene. scripps.edu
Table 2: Common Precursors for N-Heterocyclic Carbenes
| Precursor Type | General Structure | Method of NHC Generation |
| Imidazolium Salt | Unsaturated five-membered ring with two quaternized nitrogens | Deprotonation at C2 position. scripps.edu |
| Imidazolinium Salt | Saturated five-membered ring with two quaternized nitrogens | Deprotonation at C2 position. rsc.org |
| Imidazole-2-thione | Imidazole ring with a thione group at the C2 position | Reductive desulfurization. rsc.org |
| Imidazole N-oxide | Imidazole ring with an N-oxide functionality | Can be converted to carbene intermediates. researchgate.net |
Derivatization from Imidazole N-Oxides and Thiones
Imidazole N-oxides and imidazole-2-thiones serve as versatile intermediates for the synthesis of various imidazole derivatives, including NHC precursors. Imidazole N-oxides can undergo deoxygenative reactions and cycloadditions to introduce functionality at the C2 position. nih.gov For example, 2-unsubstituted imidazole N-oxides can react with various reagents to form products like imidazole-2-thiones or other C2-substituted imidazoles. mdpi.com Optically active imidazole N-oxides can be converted to chiral carbene intermediates, which can then be trapped with elemental sulfur to yield chiral imidazole-2-thiones. researchgate.net
Imidazole-2-thiones themselves are valuable precursors. They can be synthesized through methods like the Dakin-West reaction followed by treatment with potassium thiocyanate. researchgate.net These thiones can then be desulfurized, for instance, using hydrogen peroxide, to yield the corresponding 1H-imidazoles. researchgate.net Reductive desulfurization of imidazole-2-thiones is also a known method for the generation of N-heterocyclic carbenes. rsc.org
Chiral Dihydroimidazole Synthesis and Stereochemical Considerations
The synthesis of chiral dihydroimidazoles is a significant area of research, primarily driven by their application as N-heterocyclic carbene (NHC) ligands in asymmetric catalysis. The introduction of chirality into the dihydroimidazole scaffold can be achieved by using chiral starting materials or through catalytic enantioselective methods.
A common strategy involves the use of enantiopure diamines as precursors. For instance, chiral 2-unsubstituted imidazole N-oxides have been synthesized from trans-1,2-diaminocyclohexane. nih.gov This approach establishes stereocenters in the backbone of the heterocyclic ring, which can then influence the stereochemical outcome of reactions in which the resulting molecule participates. The stereochemistry of a molecule, which describes the 3D arrangement of its atoms, is crucial. khanacademy.org Molecules that are non-superimposable mirror images of each other are known as enantiomers. pitt.eduyoutube.com They typically have identical physical properties, except for their interaction with plane-polarized light (optical activity) and other chiral molecules. khanacademy.org
Stereoisomers that are not mirror images of each other are called diastereomers. youtube.comyoutube.com Unlike enantiomers, diastereomers have different physical and chemical properties. The absolute configuration of a chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an (R) or (S) descriptor. pitt.edu
Another advanced approach is the catalytic enantioselective desymmetrization of prochiral substrates. For example, a cation-directed desymmetrization method has been developed for creating axially chiral imidazoles, where the chirality arises from restricted rotation around a single bond. nih.gov This process can be highly enantioselective, yielding products with high enantiomeric excess (ee). nih.gov While these examples often focus on imidazole or benzimidazole (B57391) structures, the fundamental principles are directly applicable to the synthesis of chiral 2,3-dihydro-1,3-dimethyl-1H-imidazole derivatives, enabling the design of new chiral ligands and catalysts.
Emerging Synthetic Methodologies
Recent advancements in synthetic chemistry have led to the development of more efficient, rapid, and environmentally benign methods for constructing imidazole and dihydroimidazole rings. These emerging methodologies often result in higher yields, shorter reaction times, and reduced waste compared to traditional synthetic routes.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like imidazoles. derpharmachemica.comresearchgate.net This technique utilizes microwave irradiation to heat reactions, which can lead to a dramatic reduction in reaction times—from hours to mere minutes—and often results in higher product yields. niscpr.res.inorientjchem.orgsemanticscholar.org The heating occurs through the interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. orientjchem.org
The synthesis of substituted imidazoles can be achieved via one-pot, multicomponent reactions under microwave irradiation, often using a solid support like silica (B1680970) gel and avoiding the need for a solvent. researchgate.netniscpr.res.in For example, the condensation of a primary amine, an aldehyde, ammonium acetate, and benzil (B1666583) can be performed efficiently in a microwave oven. niscpr.res.in Comparative studies have shown that microwave-assisted methods are superior to conventional heating, not only in terms of reaction time and yield but also by aligning with the principles of green chemistry. niscpr.res.insemanticscholar.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aryl Imidazoles
| Product | Conventional Method (Time, hours) | Conventional Method (Yield, %) | Microwave Method (Time, minutes) | Microwave Method (Yield, %) | Reference |
| 1b | 8 | 62 | 5 | 85 | niscpr.res.in |
| 2b | 10 | 65 | 6 | 89 | niscpr.res.in |
| 3b | 7 | 68 | 4 | 90 | niscpr.res.in |
| 4b | 12 | 58 | 7 | 82 | niscpr.res.in |
| 5b | 9 | 60 | 5 | 86 | niscpr.res.in |
This interactive table summarizes the significant improvements in reaction time and yield when using microwave-assisted synthesis for aryl imidazoles, a class of compounds related to dihydroimidazoles.
Electrochemical synthesis offers a sustainable and powerful alternative to conventional methods that rely on chemical oxidants or transition metal catalysts. researchgate.net This approach uses electrical current to drive redox reactions, enabling the formation of complex molecules under mild conditions. For the synthesis of imidazole derivatives, an electrochemical-oxidation-induced intramolecular annulation has been developed. rsc.org
One such strategy involves a tandem reaction where a Michael addition is followed by azidation and intramolecular cyclization. rsc.org This method allows for the smooth transformation of amines, alkynes, and azides into a variety of substituted imidazoles in an undivided electrolytic cell. rsc.org Another approach is the electrochemical dehydrogenative cyclization of easily accessible N-aryl amidines. researchgate.net This process operates under simple constant current conditions without the need for catalysts or additives, producing hydrogen gas (H₂) as the only theoretical byproduct. researchgate.net These electrochemical methods are highly attractive as they avoid the use of potentially toxic and expensive reagents, aligning with the core tenets of green chemistry. researchgate.netrsc.org
In recent years, there has been a significant push towards developing synthetic protocols that are both catalyst-free and solvent-free. researchgate.netasianpubs.org These methods not only simplify the reaction setup and product purification but also drastically reduce chemical waste, making them highly environmentally friendly. ias.ac.inrsc.org
The synthesis of 2,3-dihydro-1H-benzo[d]imidazoles, structural analogs of dihydroimidazoles, has been successfully achieved by reacting o-phenylenediamines with acyclic ketones under solvent- and catalyst-free conditions. researchgate.net These reactions often proceed at room temperature or with gentle heating, providing excellent yields of the desired products. researchgate.net The methodology is notable for its simplicity, high atom economy, and the production of stable products that can be further functionalized. researchgate.net This approach demonstrates a green and cost-effective pathway to privileged heterocyclic scaffolds. ias.ac.in
Table 2: Catalyst- and Solvent-Free Synthesis of Dihydrobenzimidazoles from 1,3-Dichloroacetone and Diamines
| Entry | Diamine | Product | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | o-phenylenediamine | 3a | 0.5 | 25 | 95 | researchgate.net |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 3b | 0.5 | 25 | 96 | researchgate.net |
| 3 | 4-Methyl-1,2-phenylenediamine | 3c | 0.5 | 25 | 94 | researchgate.net |
| 4 | 4-Chloro-1,2-phenylenediamine | 3d | 1.0 | 25 | 92 | researchgate.net |
| 5 | Naphthalene-1,8-diamine | 3j | 2.0 | 80 | 90 | researchgate.net |
This interactive table showcases the efficiency and mild conditions of a catalyst- and solvent-free method for synthesizing dihydrobenzimidazole derivatives.
Mechanistic Investigations of Chemical Reactivity and Transformations
Radical Reaction Pathways Involving Dihydroimidazoles
The dihydroimidazole (B8729859) scaffold, particularly when converted to its N-heterocyclic carbene (NHC) form and complexed with borane (B79455), provides a versatile platform for radical-mediated reactions. The resulting NHC-borane, 1,3-dimethylimidazol-2-ylidene (B1247496) borane, is a stable, crystalline solid that serves as an excellent precursor for generating boryl radicals. researchgate.netresearchgate.netacs.org These radicals are instrumental in a variety of chemical transformations.
N-Heterocyclic Carbene-Borane Mediated Radical Reactions
1,3-Dimethylimidazol-2-ylidene borane is a highly effective hydrogen atom donor and a source of nucleophilic boryl radicals. researchgate.net These NHC-boryl radicals can be generated under photoredox conditions and are key intermediates in reactions such as the dearomatization of electron-poor aromatic rings. researchgate.net The mechanism involves the oxidation of the NHC-borane to the corresponding NHC-boryl radical, which then participates in subsequent reaction steps. researchgate.net
The generation of these boryl radicals has been studied using techniques like laser flash photolysis, which has allowed for their characterization and the measurement of their reaction rates with various substrates. researchgate.net For instance, rate constants have been determined for the generation of carbene-boryl radicals via hydrogen abstraction by other radical species. researchgate.net
Halogen-Atom Transfer (XAT) and C(sp3)-C(sp3) Bond Formation
A significant application of N-heterocyclic carbene-ligated boryl radicals is in visible light-induced halogen-atom transfer (XAT) reactions. This methodology facilitates the formation of carbon-centered radicals from alkyl halides, which can then be used to forge new carbon-carbon bonds. nih.govacs.org Specifically, the 1,3-dimethylimidazol-2-ylidene boryl radical has been employed to achieve C(sp3)–C(sp3) bond formation. acs.org
The process is initiated by an acridinium (B8443388) dye photocatalyst that, upon irradiation with visible light, generates the boron-centered radical from the NHC-borane through single-electron transfer (SET) and deprotonation. acs.org This boryl radical then abstracts a halogen atom from an alkyl halide, producing a nucleophilic alkyl radical. This radical can then add to an electron-deficient olefin in a Giese-type reaction to form the C-C bond. acs.org The utility of this method has been demonstrated with a variety of alkyl iodides and activated alkyl chlorides. acs.orgnih.gov
Table 1: Examples of C(sp3)–C(sp2) Bond Formation via LBR-mediated XAT This interactive table presents data on the diastereoselective C(sp3)–C(sp2) bond formation using NHC-ligated boryl radicals.
| Entry | Secondary Halide | Chloroalkyne | Product | Yield (%) | d.r. |
|---|---|---|---|---|---|
| 1 | Cyclohexyl iodide | 3-Chloroprop-1-yne | 3-(Cyclohexylmethyl)propa-1,2-diene | 95 | >20:1 |
| 2 | 1-Iodoadamantane | 3-Chloroprop-1-yne | 1-(Adamantan-1-ylmethyl)allene | 85 | - |
| 3 | 4-Iodo-2,2-dimethyl-1,3-dioxane | 3-Chloroprop-1-yne | 4-(Allen-1-yl)-2,2-dimethyl-1,3-dioxane | 73 | 10:1 |
Data sourced from a study on visible light-induced halogen-atom transfer by N-heterocyclic carbene-ligated boryl radicals. nih.gov
Oxidative Formation of N-Heterocyclic Carbene-Boryl Radicals
The oxidative formation of NHC-boryl radicals is a key step in many of their synthetic applications. researchgate.net This can be achieved through various methods, including photoredox catalysis. researchgate.net In a typical photoredox cycle, an excited photocatalyst oxidizes the NHC-borane, such as 1,3-dimethylimidazol-2-ylidene borane, to its radical cation. Subsequent deprotonation then yields the neutral NHC-boryl radical. acs.org
The mechanism of formation has been supported by experimental evidence, including the observation of radical intermediates and the products of their subsequent reactions. researchgate.net The generation of these radicals from the stable NHC-borane precursors allows for their controlled use in complex chemical transformations. The reaction of a cyclic NHC-stabilized boraalkene with nitrosobenzene (B162901) has also been shown to produce persistent boryl-nitroxide radicals through a proposed bora nitroso ene reaction followed by hydrogen-atom transfer. nih.gov
Hydride and Hydrogen Atom Transfer Mechanisms
Derivatives of 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-, specifically the 1,3-dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole (DMBI) family, are recognized for their ability to participate in hydride and hydrogen atom transfer reactions. These processes are fundamental to their application in materials science, particularly in the doping of organic semiconductors.
Role in n-Doping of Organic Semiconductors
DMBI derivatives have been extensively studied as effective, air-stable n-type dopants for a variety of organic semiconductors, including fullerenes and their derivatives like psu.edupsu.edu-phenyl-C61-butyric acid methyl ester (PCBM). psu.eduresearchgate.netnih.govnih.gov Initially, it was proposed that the doping mechanism involved the thermal generation of an imidazoline (B1206853) radical, which would then act as a single-electron donor. psu.edunih.gov
However, more detailed mechanistic studies have revealed a more complex process. researchgate.netnih.gov The doping effect is now understood to arise from a reaction between the DMBI dopant and the semiconductor host that is initiated by either a hydride (H⁻) or a hydrogen atom (H•) transfer. researchgate.netnih.gov This initial transfer ultimately leads to the formation of radical anions on the host semiconductor material, which is the hallmark of n-type doping. researchgate.netnih.gov The introduction of dimethyl substituents at the 5- and 6-positions of the benzimidazole (B57391) moiety in an N-DMBI-H derivative has been shown to enhance its electron-donating ability, making it a stronger n-type dopant. acs.org
Table 2: Doping Efficiency of DMBI Derivatives in PCBM This interactive table shows the effect of different DMBI dopants on the electrical properties of PCBM thin-film transistors.
| Dopant | Concentration (wt%) | Threshold Voltage (V) | Electron Mobility (cm²/Vs) |
|---|---|---|---|
| Undoped | 0 | 25.4 | 0.035 |
| N-DMBI | 5 | 5.2 | 0.042 |
| DMe-N-DMBI-H | 5 | 3.8 | 0.045 |
Data adapted from studies on n-type doping of organic semiconductors with benzimidazole derivatives. psu.eduacs.org
Mechanistic Elucidation via Kinetic Isotope Effects (KIE)
The mechanism of hydride versus hydrogen atom transfer has been further investigated through kinetic isotope effect (KIE) studies. nih.gov By replacing the hydrogen atom at the C2 position of the dihydroimidazole ring with deuterium, researchers can probe the nature of the bond-breaking step during the doping process.
Experiments involving deuterated DMBI derivatives have been conducted to distinguish between the different potential reaction pathways. nih.gov The magnitude of the KIE can provide insights into the transition state of the rate-determining step. While specific KIE values for the doping of organic semiconductors with 1,3-dimethyl-2,3-dihydro-1H-imidazole derivatives are part of ongoing research, the principle is well-established in related hydride transfer reactions. nih.govnih.govrsc.orgrsc.org For instance, studies on hydride transfer from dihydroacridine to a quinolinium ion have used intramolecular KIEs to reject a proposed two-step mechanism. rsc.org The relationship between KIE and the donor-acceptor distance in hydride tunneling reactions provides a framework for interpreting these effects. nih.govnih.gov
Reaction with Electron-Poor Aromatic Systems
The reactivity of imidazole (B134444) derivatives with electron-poor aromatic systems is a key area of study, particularly for creating compounds with significant biological and material science applications. Research into related dimethylated nitroimidazoles provides insight into these transformations. For instance, the aldol (B89426) condensation of 1,2-dimethyl-5-nitroimidazole with a range of electron-poor aryl aldehydes demonstrates a versatile method for C2-functionalization. nih.gov This reaction is typically carried out in the presence of a base like sodium ethoxide in ethanol. nih.gov The resulting 2-styryl 5-nitroimidazole derivatives are formed through the reaction of the C2-methyl group with the aldehyde. nih.gov This process allows for the incorporation of diverse functionalities onto the imidazole core, including electron-rich and electron-poor aromatic systems, as well as various heterocyclic scaffolds. nih.gov
Table 1: Synthesis of 2-Styryl 5-Nitroimidazole Derivatives via Aldol Condensation
This interactive table details the reaction of 1,2-dimethyl-5-nitroimidazole with various electron-poor aromatic aldehydes.
| Entry | Aromatic Aldehyde | Resulting Compound | Yield (%) |
|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde | 1,2-Dimethyl-5-nitro-2-(4-nitrostyryl)-1H-imidazole | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorostyryl)-1,2-dimethyl-5-nitro-1H-imidazole | 92 |
| 3 | 4-Fluorobenzaldehyde | 2-(4-Fluorostyryl)-1,2-dimethyl-5-nitro-1H-imidazole | 88 |
| 4 | Pentafluorobenzaldehyde | 1,2-Dimethyl-5-nitro-2-(pentafluorostyryl)-1H-imidazole | 75 |
Nucleophilic and Electrophilic Reactions
The dual nucleophilic and electrophilic nature of imidazoles and their derivatives is central to their synthetic utility. This section explores reactions involving N-oxides, imine and thioxo derivatives, and cyclization processes.
Nucleophilic Addition to Imidazole N-Oxides
Imidazole N-oxides are versatile intermediates that can act as 1,3-dipoles, participating in a variety of cycloaddition and addition reactions. nih.gov In certain reactions, the imidazole N-oxide itself behaves as a carbon-centered nucleophile. A notable example is the deoxygenative reaction of 2-unsubstituted imidazole N-oxides with compounds containing active methylene (B1212753) groups, such as ethyl cyanoacetate, in the presence of an aldehyde catalyst. nih.gov
The proposed mechanism often begins with the formation of an electron-deficient enone through the reaction of the aldehyde and the active methylene compound (e.g., Meldrum's acid). nih.gov The imidazole N-oxide then participates in a Michael-type addition to this enone, showcasing its nucleophilic character. nih.gov This leads to an intermediate which, following a series of transformations including cycloaddition and fragmentation, yields the final functionalized imidazole product. nih.govresearchgate.net For example, the reaction of 1,4,5-trisubstituted 1H-imidazole-3-oxides with 2,2-bis(trifluoromethyl)ethene-1,1-dicarbonitrile is explained by a stepwise 1,3-dipolar cycloaddition followed by fragmentation. researchgate.net The initial step is a regioselective nucleophilic attack of the "nitrone-like" imidazole N-oxide on the electron-poor ethene derivative, forming a zwitterionic intermediate. uzh.ch
Substitution Reactions of Imine and Thioxo Derivatives
The imine and thioxo derivatives of dihydroimidazoles are important substrates for substitution reactions, allowing for the introduction of diverse functional groups. The thioxo group in imidazolidine-2-thiones, for instance, can be substituted to form other derivatives. researchgate.net
One area of focus is the S-alkylation of imidazole-2-thiones. The reaction of 1-(4-substituted phenyl)-4,5-diphenyl-1H-imidazole-2-thiole with 2-chloro-N-substituted acetamide (B32628) derivatives leads to the formation of 2-(1H-Imidazol-2-ylthio)-N-substituted acetamide products. sapub.org Another important transformation is the synthesis of 2H-imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazine derivatives, which can be achieved by reacting 1-amino-2,3-dihydro-1H-imidazole-2-thione derivatives with α-haloketones or α-haloesters. nih.gov
Furthermore, imine derivatives, or Schiff bases, are readily prepared by the condensation of a primary amine with a carbonyl compound. redalyc.org The C=N azomethine group in imines is susceptible to various transformations, including nucleophilic and electrophilic attack, making them versatile intermediates for synthesizing more complex heterocyclic systems. redalyc.org
Table 2: Representative Substitution Reactions of Imidazole Thione Derivatives
This interactive table summarizes key substitution reactions starting from imidazole thione compounds.
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 1-Amino-1H-imidazole-2(3H)-thione | α-Haloketone | 2H-Imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazine | nih.gov |
| 1-Aryl-4,5-diphenyl-1H-imidazole-2-thiole | 2-Chloro-N-aryl acetamide | 2-(1H-Imidazol-2-ylthio)-N-aryl acetamide | sapub.org |
| Imidazolidine-2-thione derivative | N,N'-dithiocarbonyldiimidazole (DTCI) | Substituted imidazolidine-2-thione | researchgate.net |
| Phenyl thiosemicarbazide (B42300) derivative | Chloroacetic acid | N'-(3-phenyl-thiazolidin-2-ylidene)acetohydrazide | sapub.org |
Cyclization Reactions (e.g., 1,5-Dipolar Electrocyclization)
Cyclization reactions are fundamental to the synthesis of the imidazole core and its fused-ring analogues. Among the most significant are 1,3-dipolar cycloadditions, particularly involving imidazole N-oxides. These N-oxides react as 1,3-dipoles with various dipolarophiles like activated alkenes and alkynes. nih.govresearchgate.net The initial [3+2] cycloadducts often undergo spontaneous secondary transformations, which lead to the re-aromatization of the imidazole ring. researchgate.net
Another powerful method for constructing the dihydroimidazole (imidazolidine) ring is through [3+2] cycloaddition reactions. One such approach involves the reaction of N-tosylaziridines with trans-imines, catalyzed by a Lewis acid like AgOTf. In this mechanism, the aziridine (B145994) ring opens to form an azomethine ylide, which then undergoes a diastereoselective [3+2] cycloaddition with the imine to afford trans-2,5-disubstituted imidazolidines. rsc.org While the user's prompt specifically mentions 1,5-dipolar electrocyclization, the surveyed literature more prominently features 1,3-dipolar cycloadditions as a key cyclization pathway for these heterocyclic systems. researchgate.net
Theoretical and Computational Chemistry Approaches to Reaction Mechanisms
Density Functional Theory (DFT) Analysis for Mechanistic Insight
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions involving imidazole derivatives. DFT calculations provide deep insights into the electronic structure of reactants, transition states, and intermediates, helping to rationalize observed reactivity and selectivity. researchgate.net
For instance, DFT has been employed to support the proposed mechanism for the formation of benzimidazole-fused 1,2,4-thiadiazoles. nih.gov These computations can map the energy profile of the reaction, identifying key intermediates such as the in-situ generated carbodiimide (B86325) and tracking the energetics of the subsequent intramolecular cyclization steps. nih.gov
In the context of cycloaddition reactions, DFT analysis can clarify the polar nature of the transformation by calculating the Global Electron Density Transfer (GEDT) at the transition state. mdpi.com This helps to determine whether the reaction follows a neutral or polar pathway, which is crucial for understanding its kinetics and selectivity. DFT studies on methyl-imidazole derivatives have been used to investigate their geometry, frontier molecular orbitals (FMOs), and HOMO-LUMO energy gaps, which are fundamental to understanding their chemical reactivity and potential applications. dntb.gov.ua The analysis of FMOs, in particular, helps to predict the sites of nucleophilic and electrophilic attack, aligning theoretical predictions with experimental outcomes. researchgate.net
Elucidation of Transition States and Energy Profiles
The elucidation of transition states and the mapping of potential energy surfaces are critical for understanding the kinetics and mechanisms of chemical reactions. For many organic reactions, including those involving imidazole derivatives, computational methods are used to locate transition state structures and calculate their corresponding energy barriers. researchgate.net This information helps in predicting reaction pathways and understanding the stability of intermediates.
Despite the application of these methods to related heterocyclic systems, specific published data detailing the transition state geometries and energy profiles for reactions involving 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- could not be located.
Natural Bond Orbital (NBO) Analysis and Charge Delocalization Studies
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.gov This analysis provides a detailed picture of the electron density distribution and the donor-acceptor interactions between orbitals, which are fundamental to a molecule's reactivity and stability. researchgate.net
NBO analyses have been conducted on various imidazole and benzimidazole derivatives to understand intramolecular charge transfer and the effect of different substituents on the electronic structure. nih.govnih.gov These studies often reveal significant charge delocalization within the imidazole ring and between the ring and its substituents, which influences the molecule's chemical properties and potential for non-linear optical applications. nih.gov
While the methodology is well-established and widely applied to heterocyclic compounds, specific NBO analysis results and detailed charge delocalization studies for 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- are not available in the reviewed literature. Such an analysis would provide valuable information on the stability and electronic nature of this specific compound.
Coordination Chemistry and Catalytic Applications
N-Heterocyclic Carbenes (NHCs) as Ligands
The carbene carbon in 1,3-dimethyl-2,3-dihydro-1H-imidazol-2-ylidene is flanked by two nitrogen atoms, which provide significant sigma-donation and contribute to the high stability of the corresponding metal complexes. This strong sigma-donating ability, coupled with tunable steric hindrance, makes these NHCs highly effective ligands for a variety of transition metals.
Ligand Design and Electronic Properties
The design of NHC ligands derived from 2,3-dihydro-1,3-dimethyl-1H-imidazole allows for precise control over the catalytic activity of the resulting metal complexes. The electronic properties of these ligands are a key factor in their effectiveness. Saturated NHCs, such as 1,3-dimethyl-2,3-dihydro-1H-imidazol-2-ylidene, are generally stronger sigma-donors compared to their unsaturated imidazolylidene counterparts. This increased electron-donating ability can enhance the reactivity of the metal center in catalytic cycles.
Computational studies, such as those performed on (η⁵-C₅H₅)Co(ImMe₂)(CO) (where ImMe₂ is 1,3-dimethylimidazol-2-ylidene), have provided insights into the structural and dynamic properties of these complexes. These studies confirm that steric effects predominantly determine the preferred geometry of the NHC ligand. nih.gov The electronic and steric parameters of NHC ligands can be quantified using methods like Tolman Electronic Parameters (TEP) and percent buried volume (%Vbur), which help in rationalizing their catalytic behavior. The synergistic interplay between σ-donation and π-back-donation in saturated NHC systems leads to an increased electron density at the metal center. researchgate.net
The properties of these ligands can be further fine-tuned through post-functionalization strategies, creating "smart" ligands that can adapt to the specific requirements of a catalytic transformation. acs.org
Stability and Reactivity of NHC-Metal Complexes
NHC-metal complexes are renowned for their stability, which is a direct consequence of the strong metal-carbon bond. This robustness prevents ligand dissociation, a common deactivation pathway for many catalysts, particularly those based on phosphine (B1218219) ligands. The stability of complexes with 1,3-dimethyl-2,3-dihydro-1H-imidazol-2-ylidene allows for their use under harsh reaction conditions.
The reactivity of these complexes is intrinsically linked to their electronic and steric properties. For instance, in a study of cobalt complexes, the Co-C(carbene) bond length in a complex with 1,3-dimethylimidazol-2-ylidene (B1247496) was analyzed, providing insight into the steric and electronic influences on the metal-ligand interaction. nih.gov The reactivity of rhodium and iridium complexes with related NHC ligands in processes like intramolecular hydroamination has also been investigated, demonstrating their catalytic efficacy. mq.edu.au
The synthesis of various transition metal complexes with imidazole-based ligands has been extensively reported, with techniques such as elemental analysis, spectroscopy, and X-ray crystallography being used to characterize their structures and confirm their stability. researchgate.netnih.govmdpi.comacs.orgmdpi.comnih.gov
Application in Asymmetric Catalysis
While the parent 1,3-dimethyl-2,3-dihydro-1H-imidazol-2-ylidene is achiral, the dihydroimidazole (B8729859) scaffold is a versatile platform for the design of chiral NHC ligands for asymmetric catalysis. By introducing chiral substituents on the nitrogen atoms or the backbone of the heterocycle, enantioselective catalysts can be developed.
The development of chiral NHC-metal complexes has become a significant area of research, with applications in a wide range of asymmetric transformations, including hydrogenation, C-C bond formation, and hydrosilylation. researchgate.netnih.govresearchgate.net For example, iridium complexes bearing chiral NHC ligands have been successfully employed in the asymmetric hydrogenation of imines. ubc.ca Similarly, palladium-catalyzed asymmetric alkylations have been shown to construct challenging stereocenters with high enantioselectivity. researchgate.net
The design of these chiral ligands often focuses on creating a well-defined chiral pocket around the metal center, which effectively controls the stereochemical outcome of the reaction.
Dihydroimidazole-Based Catalysts in Organic Transformations
Catalysts derived from the 2,3-dihydro-1,3-dimethyl-1H-imidazole framework have proven to be highly effective in a variety of organic transformations, ranging from reductions and borylations to C-H bond activation and functionalization.
N-Heterocyclic Carbene-Boranes in Reductions and Borylation Reactions
N-Heterocyclic carbene-boranes, particularly (1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)trihydroboron, have emerged as versatile and stable reagents in organic synthesis. ubc.carsc.org These compounds serve as efficient and selective reducing agents and are valuable in hydroboration and borylation reactions.
The NHC-borane derived from 1,3-dimethyl-2,3-dihydro-1H-imidazole is a stable, crystalline solid that can be used for the reduction of a wide range of functional groups. It has also been employed in radical borylation reactions of various substrates, including polyfluoroarenes. rsc.org These reactions often proceed via a radical mechanism, and theoretical calculations have been used to elucidate the reaction pathways. rsc.org
Role in C-H Activation and Functionalization
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and catalysts based on 1,3-dimethyl-2,3-dihydro-1H-imidazol-2-ylidene and related NHCs have shown significant promise in this area. researchgate.netnih.gov The strong electron-donating nature of these ligands can facilitate the C-H activation step at the metal center.
Palladium-NHC complexes have been widely used in directed C-H functionalization reactions, where a coordinating group on the substrate directs the catalyst to a specific C-H bond. nih.govrsc.orgrsc.orgnih.govresearchgate.net This approach allows for highly regioselective transformations. Ruthenium-NHC complexes have also been employed in various C-H activation/functionalization reactions, including the synthesis of medicinally relevant heterocycles. mq.edu.aursc.orgdocumentsdelivered.comnih.govnih.gov Furthermore, ruthenium catalysts bearing saturated NHC ligands, such as those derived from 1,3-dimesityl-4,5-dihydroimidazole, have shown high activity in olefin metathesis reactions. mdpi.comnih.govnih.govorganic-chemistry.orgresearchgate.net
The table below summarizes the key applications of catalysts derived from 1,3-dimethyl-2,3-dihydro-1H-imidazole and its analogues.
| Catalyst Type | Application | Key Features |
| NHC-Metal Complexes | Asymmetric Catalysis | Tunable steric and electronic properties for enantiocontrol. |
| NHC-Boranes | Reductions and Borylations | Stable, selective, and versatile reagents. |
| Pd-NHC Complexes | C-H Activation/Functionalization | High regioselectivity through directing group strategies. |
| Ru-NHC Complexes | C-H Activation and Metathesis | High activity and stability for various transformations. |
Transition-Metal Catalyzed Defluoroborylation
Current research literature does not provide specific examples of "1H-Imidazole, 2,3-dihydro-1,3-dimethyl-" being directly utilized in transition-metal catalyzed defluoroborylation reactions. This area of catalysis often involves N-heterocyclic carbenes (NHCs), which are typically derived from the deprotonation of imidazolium (B1220033) salts, the oxidized precursors to dihydroimidazoles. tcichemicals.com These NHC ligands are known for their strong electron-donating properties and their ability to form stable complexes with transition metals, which are active in various catalytic transformations, including cross-coupling and C-H bond activation reactions. tcichemicals.com While the broader class of imidazole (B134444) derivatives is central to the formation of catalytically active NHCs, the specific role of 2,3-dihydro-1,3-dimethyl-1H-imidazole in defluoroborylation is not detailed in the available literature.
Catalysis in Carbon Dioxide Reduction Research
In the field of carbon dioxide (CO₂) reduction, derivatives of dihydroimidazole, particularly dihydrobenzimidazoles, have emerged as important components in photocatalytic systems. These compounds play a crucial role as organic hydride donors, facilitating the conversion of CO₂ into valuable chemicals like formic acid and methanol. rsc.orgacs.org
A prominent derivative, 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH), has been identified as a highly effective sacrificial electron donor in the photocatalytic reduction of CO₂. rsc.org Research has shown that BIH can significantly enhance the efficiency, durability, and rate of photocatalytic reactions compared to other common donors like 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH). rsc.org For instance, in a system using a Ru(II)–Re(I) supramolecular photocatalyst, the use of BIH resulted in a substantial improvement in the quantum yield and turnover number for CO production. rsc.org The effectiveness of BIH and its analogs is attributed to their ability to efficiently engage in reductive quenching processes and to donate two electrons and one proton. acs.org Another derivative, 1,3-dimethyl-2-(o-hydroxyphenyl)-2,3-dihydro-1H-benzo[d]imidazole (BI(OH)H), has been found to be an even more suitable sacrificial electron donor for the selective photocatalytic reduction of CO₂ to formic acid. rsc.org
The mechanism of action for dihydrobenzimidazole derivatives involves a sequence of electron and proton transfer steps. rsc.orgacs.org Following photoexcitation of a photosensitizer, an excited-state electron transfer occurs between the catalyst and the dihydrobenzimidazole donor. rsc.org This process generates a reduced form of the catalyst and the oxidized form of the donor. The oxidized donor, a benzimidazolium cation (BI⁺), can then participate in subsequent steps of the catalytic cycle. osti.gov
A key aspect of their interaction with the catalytic cycle is the coupled transfer of electrons and protons. It is hypothesized that the initial photoinduced electron transfer from the photosensitizer can involve the benzimidazolium cation, a process that is likely coupled with a proton transfer to form a protonated benzoimidazole-based radical cation. osti.gov This ability to act as both an electron and a proton donor is crucial for the conversion of CO₂. For example, a hydrogen atom transfer process using in-situ generated BIH as a hydrogen atom carrier can facilitate the conversion of the CO₂ radical anion to formic acid. researchgate.net While specific hydrogen bonding or Lewis acid-base interactions with catalytic intermediates are not extensively detailed, the coupled electron and proton transfer mechanism is a fundamental interaction that drives the catalytic reduction of CO₂.
Dihydrobenzimidazole derivatives contribute to the stabilization of the photocatalytic system. The one-electron reduced catalyst complexes formed through photoreduction by BIH have been observed to be stable, showing no reaction on the millisecond timescale in transient absorption spectroscopy studies. rsc.org This indicates that the reduced catalyst is sufficiently long-lived to react with CO₂.
Advanced Characterization Techniques and Structural Elucidation
Spectroscopic Analysis for Structure Confirmation
Spectroscopic analysis is fundamental for confirming the identity and purity of 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the compound's atomic connectivity and functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the 2,3-dihydro-1,3-dimethyl-1H-imidazole core, IR spectra provide evidence for the various bond types. The characterization of the derivative (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole included analysis by IR spectroscopy. nih.govresearchgate.netnih.gov The spectrum would be expected to show characteristic absorption bands for C-H stretching from the methyl and ring protons, as well as C-N stretching vibrations within the heterocyclic ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretching | ~3053 | nih.gov |
| C=N | Stretching | ~1681 | nih.gov |
| C=C (ring) | Stretching | ~1599, ~1489 | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition. The analysis of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole utilized mass spectrometry to confirm its structure. nih.govresearchgate.netnih.gov For the parent compound, 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-, the molecular ion peak (M+) would confirm its molecular weight. The fragmentation pattern would likely involve the loss of methyl groups (a loss of 15 amu) and potentially the cleavage of the dihydroimidazole (B8729859) ring, providing further structural evidence. The fragmentation of the imidazole ring itself has been noted to ultimately produce species like the azirine cation under certain conditions. researchgate.net
X-ray Crystallography for Solid-State Structure
Determination of Molecular Conformation and Geometry
The solid-state structure of the derivative (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole has been elucidated through single-crystal X-ray diffraction. nih.govresearchgate.net The study revealed that the molecule crystallizes in the monoclinic C2/c space group. nih.govresearchgate.net A key finding from this analysis is that the molecule possesses a nearly planar conformation, a feature attributed to extensive electron conjugation throughout the structure. nih.govresearchgate.netnih.gov The dihedral angle between the imidazole ring and the attached nitrophenyl ring was found to be 7.36 (9)°. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₁₁H₁₂N₆O₂ | researchgate.net |
| Crystal system | Monoclinic | nih.govresearchgate.net |
| Space group | C2/c | nih.govresearchgate.net |
| a (Å) | 27.7311 (18) | researchgate.net |
| b (Å) | 7.1747 (9) | researchgate.net |
| c (Å) | 11.7849 (14) | researchgate.net |
| β (°) | 94.101 (4) | researchgate.net |
| Volume (ų) | 2338.7 (4) | researchgate.net |
| Z | 8 | researchgate.net |
| Temperature (K) | 100 | nih.govresearchgate.net |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The packing of molecules within a crystal lattice is governed by various non-covalent intermolecular interactions. In the crystal structure of the derivative (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole, the extended structure is organized into two layers of molecules. nih.govresearchgate.netnih.gov This arrangement is facilitated by weak intermolecular interactions, which promote a stacked configuration. nih.govresearchgate.netnih.gov Specifically, weak C–H···N and C–H···O interactions are present, which help direct the molecular packing. researchgate.net Additionally, several weak pseudo-cyclical interactions are observed between the oxygen atoms of the nitro group and hydrogen atoms on adjacent molecules, further stabilizing the crystal lattice. nih.govresearchgate.netnih.gov Such intermolecular forces, including hydrogen bonds and π-π stacking, play a critical role in modulating the physical properties and reaction pathways of molecules in the solid state.
Crystallographic Data and Database Integration
The precise three-dimensional arrangement of atoms within a crystalline solid can be determined using single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, and crystal packing. For derivatives of the 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- core, crystallographic studies have been crucial in confirming their molecular structure and stereochemistry.
One such derivative, (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole, was analyzed to elucidate its structure. The study revealed that the compound crystallizes in the monoclinic C2/c space group. nih.gov The molecule is nearly planar, a feature attributed to extensive conjugation throughout the structure. researchgate.net This planarity is indicated by the small dihedral angle of 7.36 (9)° between the imidazole and benzene (B151609) rings. nih.gov
The extended structure in the solid state shows that molecules are arranged in layers with weak intermolecular interactions that facilitate a stacked arrangement. nih.govresearchgate.net The integration of such data into crystallographic databases, like the Cambridge Crystallographic Data Centre (CCDC), makes it accessible to the wider scientific community, enabling comparative studies and further structural analysis.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₆O₂ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Temperature | 100 K |
Application of Spectroscopic and Structural Data in Mechanistic Studies
Spectroscopic and structural data are fundamental tools for elucidating reaction mechanisms and confirming the identity of synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry provide a detailed picture of molecular structure. nih.gov
In the study of imidazole derivatives, these techniques are routinely used to verify the successful synthesis of target molecules. For instance, in the characterization of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole, specific signals in the ¹H and ¹³C NMR spectra were assigned to the protons and carbons of the 2,3-dihydro-1,3-dimethyl-1H-imidazole core, confirming its presence. nih.gov The ¹H NMR spectrum showed a singlet at 3.62 ppm corresponding to the six protons of the two N-CH₃ groups and a singlet at 7.13 ppm for the two NCH protons of the imidazole ring. nih.gov
This data is crucial in mechanistic studies as it verifies the outcome of a chemical reaction. By analyzing the spectroscopic data of the products, researchers can confirm whether the proposed reaction pathway is correct and understand how reactants are transformed. For example, the synthesis of novel N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives was confirmed using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry, which allowed for the unambiguous assignment of the chemical structures. nih.gov This structural confirmation is the first step in understanding the reaction mechanism and subsequently studying the compound's activity. nih.gov
| Technique | Observed Signal/Frequency | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 3.62 (s, 6H) | N—CH₃ |
| ¹H NMR (400 MHz, DMSO-d6) | δ 7.13 (s, 2H) | NCH |
| ¹³C NMR (100 MHz, DMSO-d6) | δ 35.7 | N—CH₃ |
| ¹³C NMR (100 MHz, DMSO-d6) | δ 118.9 | NCH |
| IR (neat) | 3435, 1572, 1382, 1360, 1233 cm⁻¹ | Molecular vibrations |
Research Applications Beyond Direct Synthesis and Catalysis
Dihydroimidazole (B8729859) Scaffolds in Material Science Research
The unique electronic and structural properties of dihydroimidazole derivatives make them valuable components in the design and engineering of advanced functional materials.
Derivatives of 1,3-dimethyl-2,3-dihydro-1H-imidazole, especially 1,3-dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole (DMBI) variants, have been extensively investigated as effective, air-stable n-type dopants for organic semiconductor materials. princeton.eduresearchgate.net The challenge in developing n-dopants lies in the need for materials with high-energy Highest Occupied Molecular Orbitals (HOMOs), which typically makes them sensitive to air. princeton.edunih.gov Dihydroimidazole-based systems circumvent this by acting as stable precursor molecules that can be activated in situ. princeton.edu
The doping mechanism is not a simple one-electron transfer. Instead, detailed mechanistic studies on DMBI-doped fullerenes have revealed a more complex process that begins with either a hydride (H⁻) or a hydrogen atom (H•) transfer from the dopant to the host semiconductor molecule. princeton.edunih.gov This initial step is often the rate-determining step and ultimately leads to the formation of host radical anions, which are responsible for the increase in conductivity. princeton.eduresearchgate.net This hydride-transfer mechanism means that the reactivity of these dopants does not correlate simply with the semiconductor's reduction potential. researchgate.netnrel.gov
These dopants have been successfully used to increase the conductivity of various n-channel semiconductors, including fullerenes like PC₆₁BM and various n-type polymers. nih.gov However, challenges such as poor miscibility between the dopant and the host polymer can sometimes limit the maximum achievable conductivity. unimib.it To address issues like dopant diffusion which can decrease device lifetime, researchers have developed strategies to covalently immobilize these dopant molecules to the semiconductor host. unimib.it
| Dihydroimidazole Dopant | Abbreviation | Semiconductor Host | Key Finding |
|---|---|---|---|
| 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-dimethylaniline | N-DMBI-H | Fullerenes (e.g., PC₆₁BM, C₆₀) | Functions via hydride/hydrogen transfer; enables solution and vacuum processing. princeton.edunih.gov |
| (2-Methoxyphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazole | o-MeO-DMBI | PC₆₁BM | Demonstrated potential for immobilization via covalent attachment to the host material. unimib.it |
| 2-Cyclohexyl-1,3-dimethyl-2,3-dihydro-1H-benzoimidazole | Cyc-DMBI-H | Imide- and amide-containing molecules | Used in studies to understand the kinetics of hydride vs. electron transfer mechanisms. researchgate.net |
While specific research focusing on "1H-Imidazole, 2,3-dihydro-1,3-dimethyl-" in solar energy is limited, the broader class of imidazole (B134444) derivatives plays a significant role in the advancement of photovoltaic technologies, particularly in perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). researchgate.netnih.govuokerbala.edu.iq
In perovskite solar cells, imidazole and its derivatives are used as additives to enhance both power conversion efficiency (PCE) and long-term stability. researchgate.net Defects in the perovskite crystal lattice, such as uncoordinated lead ions (Pb²⁺), act as trap states that promote the undesirable non-radiative recombination of charge carriers. mdpi.com Imidazole-based molecules can passivate these defects by forming Lewis acid-base adducts with the uncoordinated ions. mdpi.com For example, the introduction of 4-(trifluoromethyl)-1H-imidazole into the perovskite precursor solution was shown to improve the crystallinity and enlarge the grain size of the perovskite film, effectively reducing defect density and enhancing performance. mdpi.com The stability of the perovskite films can also be improved as imidazole additives can limit the migration of ions at grain boundaries. researchgate.net
In the context of DSSCs, imidazole-based compounds have been designed and synthesized as organic dyes (photosensitizers). nih.govuokerbala.edu.iq Their molecular structure can be readily modified to tune their electronic and optical properties, such as their light absorption spectrum and energy levels, to facilitate efficient electron injection into the semiconductor (e.g., TiO₂) conduction band, a critical step for generating photocurrent. nih.gov
The imidazole scaffold is a key component in the development of functional organic materials for optical applications. Specifically, donor-acceptor-donor (D-A-D) structured molecules derived from 1H-benzo[d]imidazole have been synthesized and processed into single crystals that function as optical waveguides. nih.gov
These materials are designed to conduct and propagate light with minimal loss. Research on a series of 2-(3,5-bis(trifluoromethyl)phenyl)-4,7-bis(arylethynyl)-1H-benzo[d]imidazoles demonstrated that these crystals exhibit luminescence in the 550–600 nm range and display notable light transport capabilities. nih.gov The waveguiding behavior was characterized by low optical loss coefficients, on the order of 10⁻² dB/μm. nih.gov The crystalline structure, which features internal channels, is believed to be important for facilitating this light propagation. nih.gov The combination of a one-dimensional molecular assembly, high crystallinity, and strong light emission with low self-absorption makes these benzoimidazole derivatives promising candidates for applications in photonic integrated circuits. nih.gov
Advanced Probes in Chemical Biology Research
Probes for Biological Systems and Enzyme Mechanism Studies
No published research is available to describe the application of 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- as a probe for biological systems or for the study of enzyme mechanisms.
Future Directions and Research Challenges
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future of synthesizing 1,3-dimethyl-2,3-dihydro-1H-imidazole and its analogs hinges on the development of more efficient and environmentally benign methodologies. Current synthetic strategies, while effective, often present avenues for improvement in terms of yield, atom economy, and reduced environmental impact.
A key research direction is the adoption of green chemistry principles. This includes the exploration of solvent- and catalyst-free reaction conditions. For instance, methods developed for related dihydrobenzimidazoles, which involve the reaction of acyclic ketones and o-phenylenediamines without solvents or catalysts, could be adapted. rsc.org Such approaches minimize waste and reduce the reliance on hazardous substances. Future research could focus on optimizing reaction conditions like temperature and pressure to improve yields and purity for the specific synthesis of 1,3-dimethyl-2,3-dihydro-1H-imidazole.
Furthermore, the development of one-pot multicomponent reactions represents a promising frontier. researchgate.net These reactions, where multiple reactants are combined in a single step to form the final product, offer significant advantages in terms of efficiency and sustainability. Designing a one-pot synthesis for 1,3-dimethyl-2,3-dihydro-1H-imidazole would streamline the production process, making it more cost-effective and scalable. Research efforts will likely focus on identifying suitable catalysts and reaction conditions that facilitate these complex transformations with high selectivity. researchgate.net
Table 1: Comparison of Synthetic Approaches for Imidazole (B134444) Derivatives
| Synthetic Strategy | Advantages | Research Challenges |
|---|---|---|
| Conventional Synthesis | Well-established procedures. | Often requires harsh conditions, multiple steps, and use of hazardous solvents. |
| Solvent/Catalyst-Free | Reduced environmental impact, simplified purification. rsc.org | Requires optimization for specific derivatives, may have lower yields initially. |
| One-Pot Multicomponent | High efficiency, atom economy, reduced waste. researchgate.net | Complex reaction design, potential for side-product formation. |
| Ultrasound-Promoted | Faster reaction times, milder conditions, improved yields. researchgate.net | Requires specialized equipment, scalability may be a concern. |
Exploration of New Catalytic Applications and Ligand Modifications
The structural features of 1,3-dimethyl-2,3-dihydro-1H-imidazole make it a promising candidate for applications in catalysis, particularly as a precursor to N-heterocyclic carbenes (NHCs) which are potent ligands in organometallic chemistry. Future research will likely focus on modifying this core structure to create tailored ligands for specific catalytic processes.
A significant area of interest is in the field of artificial photosynthesis and CO2 reduction. acs.orgacs.org Benzimidazole-based organic hydrides (BIHs), which are structural analogs, have been identified as effective hydride, electron, and proton donors for converting CO2 into valuable chemicals like formate (B1220265) and methanol. acs.orgacs.org Future work could involve designing and synthesizing derivatives of 1,3-dimethyl-2,3-dihydro-1H-imidazole that exhibit enhanced hydricity and stability for these applications. The challenge lies in the catalytic regeneration of these hydrides from their oxidized form, a necessary step for creating sustainable and recyclable systems. acs.org
Moreover, modifying the substituents on the imidazole ring can tune the electronic and steric properties of the resulting NHC ligand. This allows for the fine-tuning of the catalyst's activity and selectivity in various reactions, such as Suzuki-Miyaura coupling and reduction reactions. nih.gov Research into creating novel PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type complexes with tailored imidazole-based ligands could lead to catalysts with superior performance in aqueous media, aligning with the goals of green chemistry. nih.gov
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms involving 1,3-dimethyl-2,3-dihydro-1H-imidazole and its derivatives is crucial for optimizing their applications and designing new ones. Future research will increasingly rely on a synergistic combination of experimental techniques and computational modeling to elucidate these complex processes.
For example, in the context of its use as an n-dopant precursor, initial suggestions pointed towards the formation of an imidazoline (B1206853) radical. nih.gov However, extensive mechanistic studies on related benzimidazole (B57391) derivatives revealed a more complex mechanism involving either hydride or hydrogen atom transfer between the dopant and the host material. nih.gov Future investigations should apply similar integrated approaches, combining techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and cyclic voltammetry with density functional theory (DFT) calculations. This will provide a detailed picture of the electronic and structural changes that occur during reactions.
This deeper understanding will be instrumental in designing next-generation molecules with improved performance. For instance, by understanding the factors that govern hydride transfer, researchers can design more efficient n-dopants that are air-stable and can effectively dope (B7801613) a wider range of organic semiconductor materials. nih.gov
Expansion into Novel Material Science Applications
The unique properties of the imidazole core suggest that 1,3-dimethyl-2,3-dihydro-1H-imidazole could be a valuable building block in material science. researchgate.net Future research is expected to explore its incorporation into a variety of advanced materials.
One of the most promising areas is in the development of organic electronic devices. Derivatives of the closely related 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole have already been shown to function as effective n-type dopants for materials like fullerenes and graphene, significantly increasing their conductivity. nih.gov Research can be expanded to systematically study how variations in the structure of 1,3-dimethyl-2,3-dihydro-1H-imidazole derivatives affect their doping efficiency, air stability, and compatibility with different organic semiconductors. The goal is to develop a new class of molecular dopants that can precisely control the electronic properties of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Beyond electronics, imidazole derivatives are used to create robust polymers and coatings. researchgate.net The 1,3-dimethyl-2,3-dihydro-1H-imidazole moiety could be incorporated into polymer backbones or as side chains to enhance thermal stability, conductivity, or other desired properties. The development of such functional polymers could lead to new materials for applications ranging from advanced coatings to membranes for separation processes.
Table 2: Potential Material Science Applications
| Application Area | Role of 1,3-dimethyl-2,3-dihydro-1H-imidazole Derivative | Research Goal |
|---|---|---|
| Organic Electronics | n-type dopant for organic semiconductors. nih.gov | Enhance conductivity and control electronic properties of materials in OLEDs, OPVs, OFETs. |
| Functional Polymers | Monomer or functional additive in polymer synthesis. researchgate.net | Create polymers with enhanced thermal stability, conductivity, or catalytic activity. |
| Metallosurfactants | Hydrophobic/hydrophilic core for self-assembly. nih.gov | Develop structured nanoparticles and mesoporous materials for catalysis and drug delivery. |
Q & A
Basic: What are the established synthetic methodologies for 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-?
Answer:
The synthesis of hydrogenated imidazole derivatives, including 2,3-dihydro-1,3-dimethyl-1H-imidazole, typically involves cyclization or cyclocondensation reactions. For example, cyclocondensation of α-amino ketones with aldehydes or nitriles under acidic or basic conditions is a common route. Catalysts such as ammonium acetate or Lewis acids (e.g., ZnCl₂) are often employed to accelerate imidazole ring formation. Researchers should prioritize solvent selection (e.g., ethanol, acetonitrile) and temperature control (80–120°C) to minimize side products like oligomers or unreacted intermediates. Post-synthesis purification via column chromatography or recrystallization is recommended .
Advanced: How can cyclocondensation reactions be optimized to improve yield and selectivity for this compound?
Answer:
Advanced optimization involves kinetic and thermodynamic analysis. Conducting time-resolved NMR or in-situ FTIR monitoring can identify reaction bottlenecks, such as slow imine formation or ring-closure steps. Adjusting stoichiometric ratios (e.g., excess aldehyde) or using microwave-assisted synthesis may enhance reaction rates. Computational modeling (DFT studies) can predict transition states and guide catalyst design. For selectivity, steric hindrance at the 1,3-positions of the imidazole ring can be controlled by substituting bulky groups in precursors, reducing competing pathways .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
Standard characterization includes:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm hydrogenation (e.g., absence of aromatic protons in the 2,3-dihydro moiety) and methyl group positions.
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, confirming dihydro geometry and substituent orientation. SHELX software is widely used for structure refinement .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced: How can crystallographic data contradictions (e.g., disordered structures) be resolved during refinement?
Answer:
Disordered structures in SCXRD data require advanced refinement strategies:
- Use SHELXL ’s PART instruction to model disorder, applying geometric restraints to maintain chemically plausible bond lengths/angles.
- Employ twin refinement (via TWIN/BASF commands) for twinned crystals.
- Validate against theoretical electron density maps (e.g., using Olex2) and cross-check with spectroscopic data to resolve ambiguities. Contradictions between crystallographic and NMR data may indicate polymorphism, necessitating additional polymorph screening .
Basic: What safety protocols are critical when handling 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-?
Answer:
Based on analogous imidazole derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Consult medical professionals immediately .
Advanced: How can theoretical frameworks guide the design of experiments involving this compound?
Answer:
Link research to conceptual frameworks such as:
- Molecular Orbital Theory : Predict reactivity by analyzing HOMO/LUMO interactions in cyclization steps.
- QSPR Models : Relate substituent effects (e.g., methyl groups) to physicochemical properties (logP, solubility).
- Mechanistic Studies : Use DFT to simulate reaction pathways and identify rate-determining steps. Aligning experimental design with these theories ensures systematic hypothesis testing .
Advanced: How should researchers address contradictions between experimental data and computational predictions?
Answer:
- Data Triangulation : Cross-validate results using multiple techniques (e.g., SCXRD vs. NMR for conformation).
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT).
- Sensitivity Testing : Vary reaction conditions (pH, solvent) to identify outliers. Publish negative results to refine predictive models .
Basic: What separation techniques are effective for purifying this compound from reaction mixtures?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
- Distillation : For volatile impurities, fractional distillation under reduced pressure.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining purity?
Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or HPLC for real-time monitoring.
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading, and mixing rates.
- Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Advanced: How can researchers integrate spectroscopic data with machine learning for property prediction?
Answer:
- Feature Extraction : Convert NMR/IR spectra into numerical descriptors (e.g., peak areas, shifts).
- Model Training : Use convolutional neural networks (CNNs) to correlate spectral data with properties like logD or toxicity.
- Validation : Cross-check predictions with experimental assays (e.g., HPLC retention times) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
